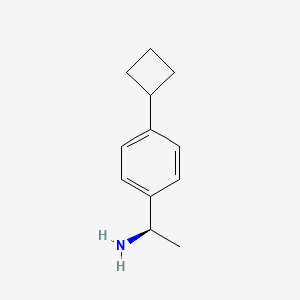

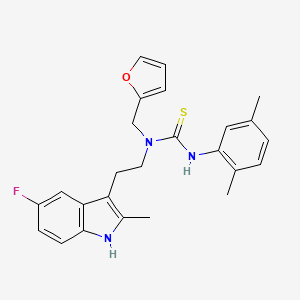

![molecular formula C19H20N4O2 B2454626 N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-31-4](/img/structure/B2454626.png)

N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a compound that belongs to the class of 1,2,3-benzotriazin-4(3H)-ones . These compounds are privileged heterocyclic moieties in medicinal chemistry and are key components of a wide range of pharmaceutically relevant compounds .

Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotisation and subsequent cyclisation of 2-aminobenzamides via stable diazonium salts . This transformation is compatible with a wide range of aryl functional groups and amide substituents . The synthetic utility of this process was further demonstrated with the preparation of an α-amino acid containing 1,2,3-benzotriazin-4(3H)-one .

Chemical Reactions Analysis

The chemical reactions involving 1,2,3-benzotriazin-4(3H)-ones are diverse. For instance, these compounds can undergo nickel-catalysed denitrogenative insertion reactions with alkenes, alkynes, and allenes . Palladium-catalysed denitrogenation and subsequent reaction with isocyanides have allowed the preparation of 3-isoindolin-1-ones .

Aplicaciones Científicas De Investigación

1. Antipsychotic Agent Development

A study by Norman et al. (1996) explored substituted benzamides as potential antipsychotic agents. They investigated compounds with benzamide derivatives for their binding to dopamine and serotonin receptors, assessing their potential as antipsychotic drugs. This research exemplifies the use of benzamide derivatives in developing treatments for psychiatric conditions.

2. Synthesis of Well-Defined Polyamides

Yokozawa et al. (2005) conducted research on the synthesis of well-defined aromatic polyamides. Their work involved the polymerization of benzamide derivatives, demonstrating the compound's role in creating new materials with potential industrial applications.

3. Anti-Influenza Virus Activity

Hebishy et al. (2020) explored benzamide-based compounds for their antiviral activities, particularly against the avian influenza virus. This research underscores the potential of benzamide derivatives in developing antiviral drugs.

4. Novel Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) on synthesizing new classes of cyclic dipeptidyl ureas involved compounds similar in structure to N-butyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide. These compounds have potential applications in the development of new pharmaceuticals.

5. Acid-Degradable Epoxy Resins

A study by You et al. (2017) on Hexahydro-s-triazine derivatives highlights the use of benzamide derivatives in creating acid-degradable epoxy resins, showing the compound's utility in advanced materials science.

Propiedades

IUPAC Name |

N-butyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-2-3-12-20-18(24)15-10-8-14(9-11-15)13-23-19(25)16-6-4-5-7-17(16)21-22-23/h4-11H,2-3,12-13H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQLHXLJTCXGBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2454555.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2454564.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2454565.png)